Cas no 7138-28-5 (1-PHENYL-1,2-ETHANEDIOL)
1-PHENYL-1,2-ETHANEDIOL structure
Product Name:1-PHENYL-1,2-ETHANEDIOL
Numero CAS:7138-28-5
MF:C8H10O2
MW:138.163802623749
CID:826652
PubChem ID:7149
Update Time:2025-04-19
1-PHENYL-1,2-ETHANEDIOL Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-PHENYL-1,2-ETHANEDIOL
- ()-1-Phenyl-1,2-ethanediol
- (+/-)-Phenyl-1,2-ethanediol
- 1,2-DIHYDROXY-2-PHENYLETHANE
- (+/-)-1-Phenyl-1,2-ethanediol
- STYRENE GLYCOL
- 1-Phenyl-1,2-ethanediol, 97%
- NS00021395
- 1-Fenyl-1,2-ethandiol
- CHEMBL3188703
- Q26841299
- MFCD00003546
- CAS-93-56-1
- Phenylethanediol
- NCGC00255814-01
- 1,2-Ethanediol, 1-phenyl-
- EN300-111545
- Phenylethylene glycol
- 2ZAC511UK8
- Phenyl glycol
- Fenylglycol [Czech]
- NSC406601
- FT-0674673
- A844633
- NSC-406601
- CHEBI:183269
- FD10472
- 93-56-1
- Phenyl-1,2-ethanediol
- 1-phenylethane-1,2-diol
- SCHEMBL24750
- AKOS004903345
- FT-0605276
- 1,2-Ethanediol, phenyl-
- DTXSID8042422
- AI3-03789
- SY017542
- DTXCID6022422
- Styrolyl alcohol
- Phenyl glycol ether
- alpha-(hydroxymethyl)benzylalcohol
- BRN 1306723
- STYRENE GLYCOL [MI]
- SB44462
- SY017543
- 1-Phenylethylene glycol
- 1-Fenyl-1,2-ethandiol [Czech]
- NCIOpen2_003573
- 1,2-Dihydroxyethylbenzene
- ( inverted exclamation markA)-1-Phenyl-1 pound not2-ethanediol
- CS-W016504
- 2-phenyl-2-hydroxyethanol
- NSC 406601
- EINECS 202-258-1
- Fenylglycol
- Tox21_302040
- SB44621
- 4-06-00-05939 (Beilstein Handbook Reference)
- 1,2-Dihydroxy-1-phenylethane
- AS-11660
- alpha,beta-Dihydroxyethylbenzene
- (+/-)-Styrene glycol
- 1-phenyl-ethane-1,2-diol
- 7138-28-5
- P0686
- Phenylethane-1,2-diol
- STYRENE GLYCOL, (+/-)-
- rac Styrene Glycol
- FT-0605073
- SY049723
- 1-phenyl-1
- FT-0604449
- HY-W015788
- alpha-(hydroxymethyl)benzyl alcohol
- .alpha.,.beta.-Dihydroxyethylbenzene
- UNII-2ZAC511UK8
-
- Inchi: 1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
- Chiave InChI: PWMWNFMRSKOCEY-UHFFFAOYSA-N
- Sorrisi: OCC(C1C=CC=CC=1)O
Proprietà calcolate
- Massa esatta: 138.0681
- Massa monoisotopica: 138.068079557g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 87.3
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.4
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- Punto di fusione: 66-68 °C(lit.)
- Punto di ebollizione: 272-274 °C760 mm Hg(lit.)
- PSA: 40.46
1-PHENYL-1,2-ETHANEDIOL Informazioni sulla sicurezza
- WGK Germania:3
- Istruzioni di sicurezza: 22-24/25
- RTECS:KI2500000
- Termine di sicurezza:S22;S24/25
1-PHENYL-1,2-ETHANEDIOL Letteratura correlata
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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